2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride

説明

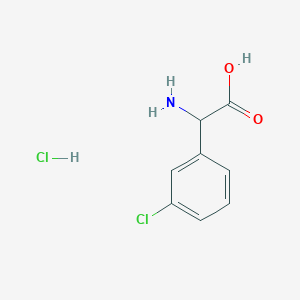

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an amino group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and glycine.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Formation of Intermediate: The initial reaction forms an intermediate compound, which is then hydrolyzed to yield the final product.

Purification: The product is purified using recrystallization techniques to obtain the hydrochloride salt form.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

化学反応の分析

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Hydrolysis: The compound can undergo hydrolysis to yield the free acid form.

Major products formed from these reactions include substituted phenylacetic acids, amines, and alcohols.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight: 185.61 g/mol

- Solubility: Highly soluble in water (~322 mg/ml) .

The unique structure of this compound includes a 3-chlorophenyl group attached to the α-carbon of the amino acid, contributing to its biological activity and utility in synthesis.

Pharmaceutical Development

(S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it valuable for developing drugs that require stereochemical specificity. For example, it is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics due to its ability to undergo selective functionalization reactions .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. The amino acid group can interact with active sites of enzymes, making it suitable for studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Organic Synthesis

(S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride serves as a building block in organic synthesis. It participates in various chemical reactions such as amidation and esterification, facilitating the production of complex organic molecules . This property is particularly useful in laboratories focused on developing new chemical transformations .

Several studies have documented the applications of (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride:

- Anti-inflammatory Drug Synthesis : Research has shown that this compound can be utilized in synthesizing anti-inflammatory agents through specific reaction pathways that exploit its chiral properties .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have revealed its potential as a lead compound for drug development targeting metabolic pathways .

- Organic Reaction Development : The compound has been employed in developing new synthetic routes for complex organic molecules, demonstrating its versatility as a reagent in laboratory settings .

作用機序

The mechanism of action of 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The amino and chlorine substituents on the phenyl ring play a crucial role in its binding affinity and specificity towards these targets.

類似化合物との比較

Similar compounds to 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride include:

2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride: Differing by the position of the chlorine atom on the phenyl ring.

2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Another positional isomer with the chlorine atom at the fourth position.

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride: Substituted with a bromine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position and nature of the substituents on the phenyl ring.

生物活性

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride, commonly referred to as S-2-CPhA-HCl, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, neurobiology, and enzyme inhibition studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- Solubility : Highly soluble in water (approximately 322 mg/ml) .

The structure features a 3-chlorophenyl group attached to the α-carbon of the amino acid framework, contributing to its unique biological properties.

Target Interactions

S-2-CPhA-HCl primarily acts as a glycine derivative, influencing neurotransmission and various metabolic pathways. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This property is particularly relevant in studies involving neurotransmitter modulation and metabolic regulation .

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses .

Neurotransmitter Modulation

S-2-CPhA-HCl has been shown to modulate neurotransmitter systems, particularly those involving glycine. This modulation can impact:

- Cognitive Functions : By influencing glycinergic signaling, the compound may play a role in cognitive processes and neuroprotection.

- Potential Therapeutic Applications : Its ability to modulate neurotransmitters suggests potential applications in treating neurological disorders .

Antimicrobial Properties

Research indicates that S-2-CPhA-HCl exhibits notable antimicrobial activity against various bacterial strains. For example:

- Minimum Inhibitory Concentrations (MIC) :

This antibacterial activity positions S-2-CPhA-HCl as a candidate for further development in antimicrobial therapies.

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, S-2-CPhA-HCl demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for drug development targeting diseases linked to enzyme dysregulation .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)acetic acid HCl | Moderate enzyme inhibition | Different halogen substitution |

| 2-Amino-2-(3-bromophenyl)acetic acid HCl | Antimicrobial properties | Bromine substitution affects reactivity |

| S-2-CPhA-HCl | Strong neurotransmitter modulation | Chiral configuration enhances selectivity |

The comparative analysis shows that while similar compounds exhibit some overlapping activities, S-2-CPhA-HCl's unique structure contributes to its distinct biological properties.

Future Directions

Ongoing research aims to elucidate the full scope of biological activities associated with S-2-CPhA-HCl. Potential future studies may include:

- Detailed Mechanistic Studies : Exploring the specific pathways influenced by the compound.

- Therapeutic Applications : Investigating its efficacy in clinical settings for treating neurological disorders and infections.

- Synthesis of Derivatives : Developing analogs with enhanced potency or specificity for targeted biological activities .

特性

IUPAC Name |

2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIVOEYNISLYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647081 | |

| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214196-70-9 | |

| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。